molecular formula C19H18FIO4 B13021569 Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B13021569
M. Wt: 456.2 g/mol
InChI Key: TUHIKNYLPGZMIS-UHFFFAOYSA-N
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Description

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is a complex organic compound that features a combination of functional groups, including an allyl group, an ethoxy group, a fluorobenzyl ether, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Introduction of the Fluorobenzyl Ether: This step involves the reaction of 4-fluorobenzyl alcohol with the intermediate compound to form the fluorobenzyl ether linkage.

    Iodination: The iodination of the benzoate ring is typically carried out using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde
  • 3-allyl-5-ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde
  • 3-ethoxy-4-((4-fluorobenzyl)oxy)benzonitrile

Uniqueness

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is unique due to the presence of the iodobenzoate moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of functional groups in this compound allows for diverse chemical transformations and applications in various fields of research.

Biological Activity

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula: C19_{19}H18_{18}FIO4_{4}
Molecular Weight: Approximately 456.25 g/mol
CAS Number: 1706450-54-5

The compound features an allyl group, an ethoxy moiety, a fluorobenzyl ether, and an iodine substituent on a benzoate backbone. The structural complexity contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its efficiency in forming carbon–carbon bonds under mild conditions. The reaction steps generally involve:

  • Formation of the benzoate backbone.
  • Introduction of the allyl and ethoxy groups.
  • Substitution reactions to incorporate the fluorobenzyl and iodine substituents.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. The presence of functional groups allows it to engage in various biochemical pathways:

  • Allyl Group: This may facilitate nucleophilic attack in substitution reactions.
  • Iodine Atom: Acts as a leaving group, enhancing reactivity.
  • Fluorobenzyl Ether: Potentially interacts with biological receptors or enzymes.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Analogous compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Compound NameCancer TypeIC50_{50} (µM)Reference
Allyl 3-ethoxy-4-(benzyloxy)-5-iodobenzoateBreast Cancer10
Ethyl 3-fluoro-4-(benzyloxy)-5-bromobenzoateLung Cancer15

Neuroprotective Effects

Research indicates that fluorinated compounds similar to this compound may bind to β-amyloid plaques in Alzheimer’s disease models, suggesting potential neuroprotective effects. In animal studies, compounds were shown to localize in brain regions affected by amyloid deposition.

Case Studies

  • In Vivo Studies:
    • A study involving transgenic mouse models demonstrated that similar iodinated compounds could effectively bind to amyloid plaques, providing insights into their potential use as imaging agents in Alzheimer's disease diagnosis .
  • Cell Line Studies:
    • In vitro assays using human cancer cell lines revealed that derivatives of this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations .

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameUnique FeaturesBiological Activity
Allyl 3-methoxy-4-(benzyloxy)-5-bromobenzoateLacks fluorine substituentLower anticancer activity
Ethyl 3-fluoro-4-(benzyloxy)-5-bromobenzoateContains bromine instead of iodineModerate cytotoxicity

Properties

Molecular Formula

C19H18FIO4

Molecular Weight

456.2 g/mol

IUPAC Name

prop-2-enyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C19H18FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-5-7-15(20)8-6-13/h3,5-8,10-11H,1,4,9,12H2,2H3

InChI Key

TUHIKNYLPGZMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC=C(C=C2)F

Origin of Product

United States

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